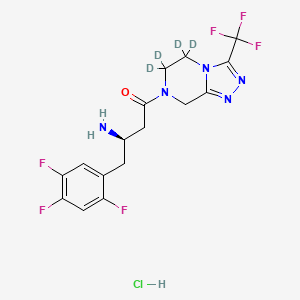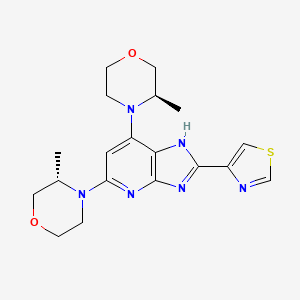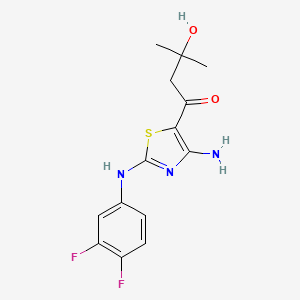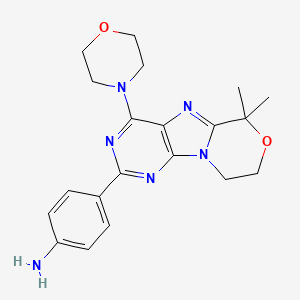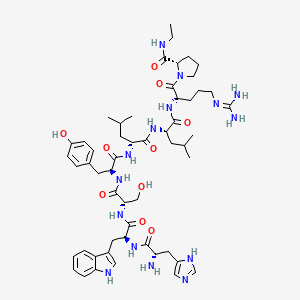
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This analog has been modified to enhance its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield. Techniques like continuous flow synthesis might be employed to enhance production rates.
化学反応の分析
Types of Reactions
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Specific functional groups can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation might lead to sulfoxides or sulfones, while reduction would yield free thiols.
科学的研究の応用
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Potential therapeutic applications in treating hormone-dependent conditions like prostate cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH involves binding to LHRH receptors on the pituitary gland. This binding triggers a cascade of intracellular events leading to the release of LH and FSH. The modifications in this analog enhance its binding affinity and resistance to enzymatic degradation, prolonging its biological activity.
類似化合物との比較
Similar Compounds
Goserelin: Another LHRH analog used in cancer treatment.
Leuprolide: Commonly used in the treatment of hormone-sensitive cancers.
Triptorelin: Used for similar therapeutic purposes.
Uniqueness
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and activity compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C54H79N15O10 |
|---|---|
分子量 |
1098.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H79N15O10/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60)/t37-,39-,40-,41+,42-,43-,44-,45-/m0/s1 |
InChIキー |
JDQRXYLRWDVADF-LQHCIVNCSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


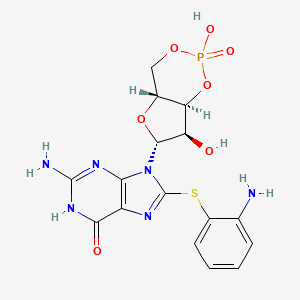
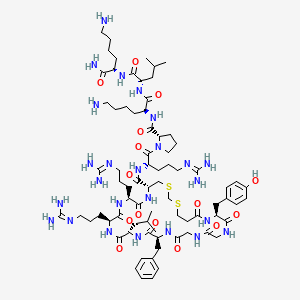
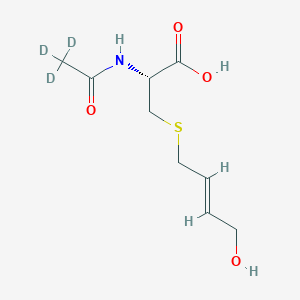
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
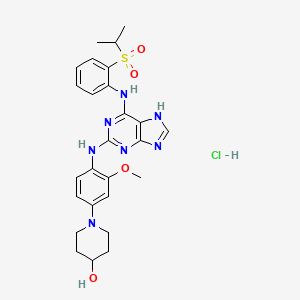
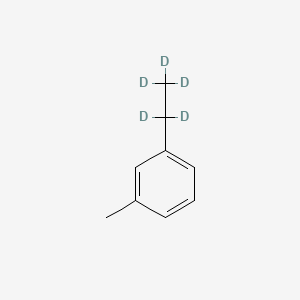
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
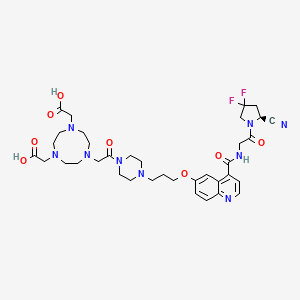
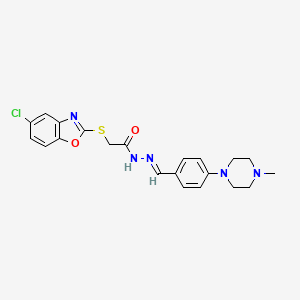
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
